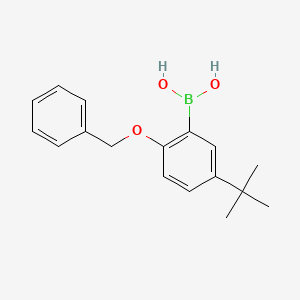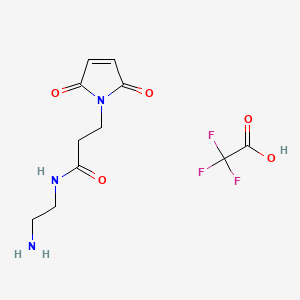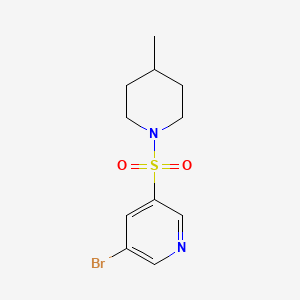
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative commonly used in organic synthesis. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF, DMF), temperature (80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters, such as:
- 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share similar reactivity patterns in cross-coupling reactions but differ in their substituents and steric properties. The unique structure of this compound provides distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
特性
CAS番号 |
1310383-08-4 |
|---|---|
分子式 |
C17H27BN2O5 |
分子量 |
350.2 g/mol |
IUPAC名 |
tert-butyl N-[6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)19-11-9-10-12(22-8)20-13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,19,21) |
InChIキー |
BSSLDLWQFCATAP-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)OC)NC(=O)OC(C)(C)C |
同義語 |
6-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



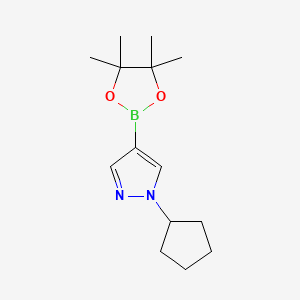
![3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B578658.png)

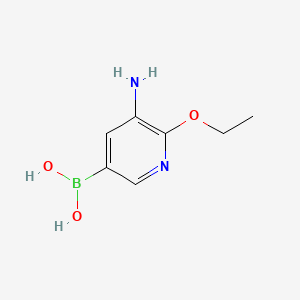


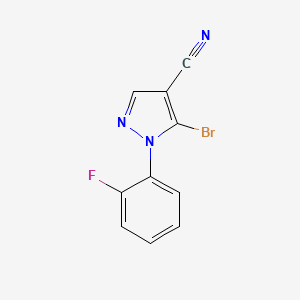
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
